molecular formula C23H26O11 B1631658 (2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B1631658
M. Wt: 478.4 g/mol
InChI Key: STEZVHWESYNLGU-JLIHBVADSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a natural compound extracted from the plants of the Nyasalandsia genus. It is a glycoside compound that contains multiple fatty acid and sugar moieties. This compound has been recognized for its pharmacological activities, including anti-inflammatory, antioxidant, and antibacterial properties .

Preparation Methods

(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is typically obtained through extraction and isolation from the Nyasalandsia genus plants. The process involves soaking the plant material in an appropriate organic solvent, followed by extraction and crystallization steps to obtain the pure compound . Industrial production methods may involve enzymatic hydrolysis and microwave extraction to enhance yield and purity .

Chemical Reactions Analysis

(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying glycoside reactions. In biology and medicine, it has shown potential in treating arrhythmias and regulating blood pressure in animal studies . Additionally, it is used in the pharmaceutical industry for its anti-inflammatory and antioxidant properties .

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its strong binding ability to estrogen receptors. It also exhibits activity against ouabain-induced arrhythmia by interacting with specific molecular targets and pathways in the heart .

Comparison with Similar Compounds

(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to its specific glycoside structure and pharmacological activities. Similar compounds include curcapicycloside and (1S,2R)-O-methylthis compound, which are also norlignan glucosides isolated from the same plant genus . These compounds share similar structural features but differ in their specific biological activities and molecular configurations.

Properties

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H26O11/c24-10-18-20(30)21(31)22(32)23(34-18)33-17(19(29)12-5-7-14(26)16(28)9-12)3-1-2-11-4-6-13(25)15(27)8-11/h4-9,17-32H,3,10H2/t17-,18+,19+,20+,21-,22+,23+/m0/s1

InChI Key

STEZVHWESYNLGU-JLIHBVADSA-N

SMILES

C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C#CC[C@@H]([C@@H](C2=CC(=C(C=C2)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C#CCC(C(C2=CC(=C(C=C2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.